

# Izorlisib Preclinical Profile and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

**Izorlisib** (CH5132799) is characterized as a selective class I PI3K inhibitor, with particular potency against the PI3K $\alpha$  isoform and its common oncogenic mutations [1].

**Mechanism of Action: Izorlisib** acts as an **ATP-competitive inhibitor**, binding to the ATP-binding site of the PI3K enzyme to block its activity. It selectively inhibits class I PI3Ks, especially PI3K $\alpha$ , which is frequently mutated in cancers. This inhibition is crucial as the PI3K/AKT/mTOR pathway controls cell growth, survival, and metabolism, and its overactivation is a common driver in various cancers [1] [2] [3].

**Selectivity Profile:** The table below summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **Izorlisib** against various PI3K isoforms and mutants, demonstrating its high selectivity for PI3K $\alpha$  [1].

| Target                        | IC <sub>50</sub> (nM) |
|-------------------------------|-----------------------|
| PI3K $\alpha$ (H1047R mutant) | 5.6 nM                |
| PI3K $\alpha$ (E545K mutant)  | 6.7 nM                |
| PI3K $\alpha$ (E542K mutant)  | 6.7 nM                |
| PI3K $\alpha$ (Wild-type)     | 14 nM                 |
| PI3K $\gamma$                 | 36 nM                 |
| PI3K $\beta$                  | 120 nM                |

| Target         | IC50 (nM) |
|----------------|-----------|
| PI3K $\delta$  | 500 nM    |
| mTOR           | 1600 nM   |
| PI3KC2 $\beta$ | 5300 nM   |

**Izoralisib** shows potent activity against PI3K $\alpha$  and its common gain-of-function mutants, with significantly less potency against other class I isoforms ( $\beta$ ,  $\delta$ ,  $\gamma$ ) and mTOR [1].

## Key Preclinical Experimental Findings

### In Vitro Antiproliferative Activity

- **Purpose:** To evaluate the ability of **Izoralisib** to inhibit the growth of various human cancer cell lines in a laboratory setting [1].
- **Methodology:** A panel of 60 tumor cell lines, including those from the **breast, endometrial, ovarian, and colorectal** lineages, was treated with **Izoralisib**. Cell viability was measured to determine the IC50 value for each cell line [1].
- **Key Results:** **Izoralisib** exhibited broad antiproliferative activity, with **75% (45/60) of the cell lines showing an IC50 below 1  $\mu$ M**, and **38% (23/60) having an IC50 below 0.3  $\mu$ M**. This suggests significant potency across multiple cancer types [1].

### In Vivo Efficacy in Mouse Xenograft Models

- **Purpose:** To assess the antitumor effect of **Izoralisib** in a live animal model of cancer [1].
- **Methodology:** Mice were implanted with **BT-474 breast cancer cells** (a model that is often HER2-positive and PI3KCA-mutated) to form tumors. After tumor establishment, one group of mice was treated long-term with Everolimus (an mTOR inhibitor) until tumors regrew, indicating resistance. These mice were then randomized to receive either continued Everolimus or **Izoralisib** at different doses [1].
- **Key Results:** Administration of **Izoralisib** led to **remarkable tumor regression in a dose-dependent manner** in the Everolimus-resistant models. Analysis of tumor tissues showed that **Izoralisib** suppressed a broader range of effectors in the PI3K pathway (including Akt, FoxO1, S6K, S6, and 4E-BP1) compared to Everolimus, which only inhibited effectors downstream of mTORC1 [1].

## PI3K Signaling Pathway and **Izorlisib**'s Action

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the specific point where **Izorlisib** acts.





[Click to download full resolution via product page](#)

## Comparison with an Approved PI3K $\alpha$ Inhibitor

To provide context, the table below contrasts **Izorlisib** with **Alpelisib (Piqray)**, an FDA-approved PI3K $\alpha$  inhibitor.

| Feature             | Izorlisib (Investigational)               | Alpelisib (Approved)                                                        |
|---------------------|-------------------------------------------|-----------------------------------------------------------------------------|
| Primary Target      | PI3K $\alpha$ (wild-type and mutants) [1] | PI3K $\alpha$ [4] [5]                                                       |
| Key Indication      | Preclinical research only [1]             | HR+/HER2-, PIK3CA-mutated advanced breast cancer (with fulvestrant) [4] [5] |
| Clinical Trial Data | None publicly available                   | Phase III SOLAR-1 trial led to FDA approval [4]                             |
| Status              | Research use only [1]                     | Approved drug (2019) [5]                                                    |

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Izorlisib (CH5132799) | PI3K Inhibitor [medchemexpress.com]

2. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]
3. PI3K/AKT/mTOR signaling pathway - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]
4. Alpelisib: A Novel Therapy for Patients With PIK3CA ... [pmc.ncbi.nlm.nih.gov]
5. Alpelisib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

To cite this document: Smolecule. [Izoralisib Preclinical Profile and Quantitative Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izoralisib-case-studies>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)